Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate
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Overview
Description
Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 2-ethoxybenzaldehyde with an appropriate amine to form the ethoxyphenyl intermediate.
Introduction of the Trifluoro Group:
Coupling with Fluorophenyl Amine: The final step involves coupling the intermediate with 4-fluoroaniline under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate: Shares a similar core structure but differs in the substituents.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: Another compound with a fluorophenyl group, used as a PPAR agonist.
Uniqueness
Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate stands out due to its trifluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20F4N2O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(4-fluoroanilino)propanoate |
InChI |
InChI=1S/C20H20F4N2O4/c1-3-29-16-8-6-5-7-15(16)17(27)26-19(20(22,23)24,18(28)30-4-2)25-14-11-9-13(21)10-12-14/h5-12,25H,3-4H2,1-2H3,(H,26,27) |
InChI Key |
XMQROMUHPZJWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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